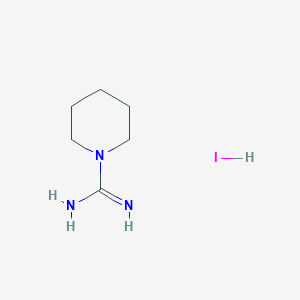

Piperidine-1-carboximidamide Hydroiodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZAWNSOJLXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380904 | |

| Record name | Piperidine-1-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102392-91-6 | |

| Record name | Piperidine-1-carboximidamide Hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of Piperidine-1-carboximidamide Hydroiodide

Abstract

Piperidine-1-carboximidamide, a cyclic guanidine derivative, represents a class of organic superbases with significant implications in pharmaceutical sciences and organic synthesis. Its high basicity, a function of the resonance-stabilized guanidinium cation formed upon protonation, is a critical parameter influencing its reactivity, solubility, and interaction with biological systems. This technical guide provides a comprehensive overview of the basic properties of its hydroiodide salt. It delves into the molecular principles governing its basicity and presents an authoritative, field-proven protocol for the experimental determination of its acid dissociation constant (pKa) using potentiometric titration. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, self-validating methodologies for the precise characterization of this and similar compounds.

Molecular Profile and Physicochemical Properties

Piperidine-1-carboximidamide belongs to the guanidine family of compounds. The hydroiodide salt consists of the piperidine-1-carboximidamidium cation and an iodide anion. The defining characteristic of the parent molecule is its strong basicity, which originates from the guanidino functional group.

The Guanidinium Core: Source of High Basicity

Guanidine is one of the strongest neutral organic bases known, with the pKa of its conjugate acid being approximately 13.6.[1][2][3] This exceptional basicity is not due to a single nitrogen atom but is a result of the remarkable stability of its protonated form, the guanidinium cation. Upon protonation of the imine nitrogen, the positive charge is delocalized across all three nitrogen atoms through resonance.[1][4]

This delocalization distributes the charge over a larger area, resulting in a highly stable conjugate acid. Consequently, the equilibrium strongly favors the protonated state, defining the compound as a potent base.[4] The piperidine ring acts as a substituent on one of the amino nitrogens, modulating the electronic properties, but the fundamental principle of resonance stabilization remains the primary driver of its basicity.

Diagram 1: Protonation and Resonance Stabilization

Caption: Protonation of the imine nitrogen and resonance delocalization of the positive charge.

Physicochemical Properties

While extensive experimental data for Piperidine-1-carboximidamide Hydroiodide is not widely published, its properties can be inferred from its structure and data on related compounds.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₆H₁₄IN₃ | (From Structure) |

| Molecular Weight | 255.10 g/mol | (Calculated) |

| Appearance | Expected to be a white to off-white crystalline solid. | (Analogy to similar salts) |

| Solubility | Expected to be soluble in polar solvents like water and alcohols. | (Ionic nature of the salt) |

| Predicted pKa | 11.0 - 13.0 | (Analogy to guanidine (pKa ~13.6) and other cyclic amidines/guanidines).[1][5] |

Authoritative Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is the gold-standard method for determining the pKa of ionizable compounds with high precision.[6][7] The method involves the gradual addition of a titrant (a strong base in this case) to a solution of the acidic species (the protonated Piperidine-1-carboximidamidium ion) while monitoring the pH. The pKa is the pH at which the concentrations of the protonated (conjugate acid) and deprotonated (free base) forms are equal.

Principle of the Method

The hydroiodide salt fully dissociates in solution. The titration neutralizes the protonated guanidinium group with a strong base (e.g., NaOH). The pH is recorded after each addition of titrant, generating a titration curve (pH vs. volume of titrant). The inflection point of this curve corresponds to the equivalence point, where all the conjugate acid has been neutralized. The pKa is determined from the half-equivalence point, where the pH is equal to the pKa of the conjugate acid, as described by the Henderson-Hasselbalch equation.[8]

Diagram 2: Experimental Workflow for Potentiometric pKa Determination

Caption: A step-by-step workflow for determining pKa via potentiometric titration.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating steps for calibration and standardization to ensure trustworthiness and accuracy.

A. Reagents and Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standard pH Buffers (pH 4.01, 7.00, 10.01)

-

Deionized, degassed water (boiled and cooled under N₂)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Class A 10 mL burette

-

100 mL beaker

-

Analytical balance

B. Experimental Procedure:

-

System Calibration: Calibrate the pH meter using the standard pH 4.01, 7.00, and 10.01 buffers according to the manufacturer's instructions. This step is critical for ensuring the accuracy of all subsequent pH measurements.[9]

-

Sample Preparation: Accurately weigh approximately 0.255 g of this compound (to prepare a ~0.01 M solution) and dissolve it in 100 mL of degassed, deionized water in a beaker. Add a magnetic stir bar.

-

Titration Setup: Place the beaker on the magnetic stirrer. Immerse the calibrated pH electrode into the solution, ensuring the bulb is submerged but does not interfere with the stir bar.

-

Initial Reading: Begin stirring at a moderate, constant speed. Record the initial pH of the solution.

-

Titration: Begin adding the standardized 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Recording: After each increment, allow the pH reading to stabilize (drift of <0.02 pH units per minute) and record both the total volume of NaOH added and the corresponding pH.[9] As you approach the equivalence point (identified by a rapid change in pH), reduce the increment size (e.g., 0.05 mL) to obtain a more detailed curve in this critical region.

-

Completion: Continue the titration well past the equivalence point until the pH begins to plateau again.

-

Replication: Perform the titration in triplicate to ensure reproducibility.

C. Data Analysis and Interpretation:

-

Plot the Titration Curve: Using spreadsheet software, plot the recorded pH (y-axis) against the volume of NaOH added (x-axis).

-

Determine the Equivalence Point (V_eq): The equivalence point is the inflection point of the sigmoid curve. It can be determined most accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. average V). The peak of this derivative plot corresponds to the equivalence point volume (V_eq).[8]

-

Determine the Half-Equivalence Point: Calculate the volume at the half-equivalence point (V_half-eq = V_eq / 2).

-

Determine the pKa: Find the corresponding pH value from the original titration curve at the half-equivalence volume. At this point, pH = pKa.

-

Report the Result: Calculate the mean and standard deviation of the pKa values obtained from the triplicate titrations.

Safety and Handling

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11]

-

Toxicology: The parent compound, piperidine, is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[12][13] While the salt form may have a different toxicological profile, caution is warranted. The hydroiodide component suggests that in acidic conditions, toxic hydrogen iodide gas could be liberated.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[14] Store locked up.[14]

Conclusion

This compound is a salt of a strong organic base, a property conferred by its resonance-stabilized guanidinium core. Understanding and quantifying its pKa is fundamental for its application in research and development. The potentiometric titration method detailed herein provides a robust, reliable, and scientifically rigorous approach to determining this critical physicochemical parameter. By adhering to principles of careful calibration, precise measurement, and thorough data analysis, researchers can ensure the generation of high-quality, trustworthy data essential for advancing scientific discovery.

References

- ResearchGate. (n.d.). Calculated and Experimental pK a Values of Three Cyclic Guanidine Superbases.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Filo. (2023). The pKa of the conjugate acid of guanidine is 13.6, making it one of the.... Retrieved from [Link]

-

Caine, B. A., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

De Biasi, V., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Protonation of Guanidine. Retrieved from [Link]

- ResearchGate. (n.d.). Superbases based on guanidine and the values of pKa of the conjugated acids.

- ResearchGate. (2017). Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths.

-

Dardonville, C., et al. (2017). Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations... RSC Publishing. Retrieved from [Link]

-

ACS Publications. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. Retrieved from [Link]

-

Schlegel Group. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using D. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Safety Data Sheet - Piperidine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Acros Organics. (2023). SAFETY DATA SHEET - Piperidine hydrochloride. Retrieved from [Link]

-

Unacademy. (n.d.). Basicity of Amidines and Guanidines. Retrieved from [Link]

-

PubChemLite. (n.d.). Piperidine-1-carboxamidine (C6H13N3). Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-1-carboxamidine | C6H13N3 | CID 205051. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-1-carboximidamide;sulfurous acid | C6H15N3O3S | CID 44350809. Retrieved from [Link]

-

University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminopiperidine | C5H12N2 | CID 16658. Retrieved from [Link]

-

Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

Sources

- 1. The pKa of the conjugate acid of guanidine is 13.6, making it one of the .. [askfilo.com]

- 2. researchgate.net [researchgate.net]

- 3. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Piperidine-4-carboxamidine | 951625-94-8 [amp.chemicalbook.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide: Synthesis, Characterization, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboximidamide Hydroiodide, a unique molecule combining the privileged piperidine scaffold with the versatile guanidinium group, represents a compelling starting point for drug discovery and chemical biology. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential biological applications. We delve into detailed protocols for its preparation and characterization, explore its putative mechanisms of action based on its structural motifs, and propose a framework for its evaluation in contemporary drug development workflows. This document is intended to serve as a foundational resource for researchers interested in leveraging this compound for the development of novel therapeutics.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the piperidine ring and the guanidine group independently stand as "privileged structures," appearing in a multitude of FDA-approved drugs and biologically active natural products.[1][2] The piperidine moiety, a saturated six-membered heterocycle, offers a versatile, three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and target interactions.[1][2] The guanidinium group, characterized by its resonance-stabilized positive charge, is a key pharmacophore for interacting with negatively charged residues in biological targets, such as carboxylates and phosphates.[3]

This compound (CAS Number: 102392-91-6) emerges at the intersection of these two critical functionalities.[4][5][6] This technical guide aims to provide a holistic understanding of this compound, from its fundamental chemical properties to its potential as a lead structure in drug discovery. We will explore its synthesis, analytical characterization, and the putative biological activities suggested by its unique chemical architecture.

Chemical Identity and Characterization

A thorough understanding of a compound's physicochemical properties is the bedrock of any successful research endeavor. This section details the key identifiers and characterization data for this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 102392-91-6 | [4][5][6] |

| Molecular Formula | C6H14IN3 | [4] |

| Molecular Weight | 255.10 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically >95% | [4] |

Structural Elucidation and Spectral Data

A study on the crystal structure of the free base (C6H13N3) reveals key bond lengths and angles within the molecule.[7] The C=N double bond and C-N single bonds in the guanidinium moiety are clearly defined, and the piperidine ring adopts a stable chair conformation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy of the Free Base: [7]

-

¹H NMR (500 MHz, CD₃CN/TMS): δ = 1.60–1.64 (m, 6H, –CH₂), 3.38–3.42 (m, 4H, –CH₂), 5.85 (s, 1H, –NH), 6.19 (s, 2H, –NH₂)

-

¹³C NMR (125 MHz, CD₃CN/TMS): δ = 23.2 (–CH₂), 24.7 (–CH₂), 46.5 (–CH₂), 157.4 (C=N)

Note: The chemical shifts for the hydroiodide salt are expected to show slight variations due to the protonation of the guanidinium group.

Infrared (IR) and Mass Spectrometry (MS):

While specific spectra for the hydroiodide are not published, characteristic IR absorption bands would be expected for the N-H, C-N, and C=N bonds. Mass spectrometry would show a parent ion corresponding to the free base (C6H13N3) and evidence of the hydroiodide salt.

Synthesis and Purification

The synthesis of this compound can be approached by first preparing the free base followed by salt formation. A reliable method for the synthesis of the free base has been reported and is detailed below.[7]

Synthesis of Piperidine-1-carboximidamide (Free Base)

This two-step synthesis involves the preparation of a guanidinylating agent followed by its reaction with piperidine.

Step 1: Preparation of 1-Piperidine-carboxamidinium sulfate [7]

-

Combine one equivalent of O-methylisourea sulfate with two equivalents of piperidine in a round-bottom flask.

-

Heat the mixture under reflux. The methanol formed during the reaction is distilled off.

-

Upon cooling, 1-Piperidine-carboxamidinium sulfate will precipitate.

-

Collect the precipitate by filtration. A nearly quantitative yield is expected.

Step 2: Formation of the Free Base [7]

-

Dissolve the 1-Piperidine-carboxamidinium sulfate (14 mmol) in 50 ml of water.

-

Prepare a solution of sodium hydroxide (30 mmol) in 25 ml of water.

-

Under ice cooling, add the sodium hydroxide solution dropwise to the guanidinium salt solution.

-

Allow the reaction mixture to warm to room temperature.

-

Extract the aqueous phase with diethyl ether.

-

Dry the organic phase over sodium sulfate.

-

Evaporate the solvent to yield Piperidine-1-carboximidamide as a colorless solid. An expected yield of around 84% has been reported.[7]

Formation of the Hydroiodide Salt

To form the hydroiodide salt, the free base is typically dissolved in a suitable solvent and treated with a stoichiometric amount of hydroiodic acid.

-

Dissolve the purified Piperidine-1-carboximidamide in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

-

Slowly add one equivalent of hydroiodic acid (HI) with stirring.

-

The hydroiodide salt should precipitate out of the solution. The process can be aided by cooling the mixture.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Chemical Biology

The unique combination of a piperidine ring and a guanidinium group in this compound suggests a range of potential biological activities. While specific studies on this exact molecule are limited, the well-documented roles of its constituent moieties provide a strong basis for hypothesizing its therapeutic potential.

The Guanidinium Group as a Bioisostere for Amines

In drug design, the guanidinium group is often employed as a bioisostere for a protonated primary amine. Its delocalized positive charge allows for strong, bidentate hydrogen bonding interactions with carboxylate and phosphate groups on target proteins. This can lead to enhanced binding affinity and selectivity compared to simple amines.

Potential as an Enzyme Inhibitor

Many enzymes that process amino acids with basic side chains, such as arginine and lysine, are potential targets for guanidine-containing inhibitors. For example, arginase, an enzyme that metabolizes arginine, is a target in cancer immunotherapy, and guanidine-based compounds have been explored as inhibitors.[8]

Antimicrobial and Antifungal Activity

Guanidine-based compounds are known to possess broad-spectrum antimicrobial and antifungal activity.[8][9] Their cationic nature allows them to interact with and disrupt the negatively charged membranes of microbial cells.[10] The lipophilic piperidine moiety could further enhance this activity by facilitating membrane penetration.

Proposed Experimental Workflow for Biological Evaluation

To explore the therapeutic potential of this compound, a systematic in vitro evaluation is recommended. The following is a proposed workflow for an initial biological screening.

General Cell Viability Assay

A foundational step in assessing the biological activity of any new compound is to determine its cytotoxicity.

Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate a human cell line (e.g., HEK293 for general toxicity or a cancer cell line like A549 for anticancer screening) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: Workflow for MTT cell viability assay.

Putative Signaling Pathway and Mechanism of Action

Based on the structural alerts, a plausible mechanism of action for this compound could involve the inhibition of nitric oxide synthase (NOS). Guanidinium-containing molecules are known to be competitive inhibitors of NOS, which uses L-arginine as a substrate.

Caption: Putative mechanism of action via NOS inhibition.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety profiles of piperidine and guanidine hydrochloride provide a basis for safe handling procedures.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[11][12] A recommended storage temperature is between 2-8°C.[11]

Conclusion

This compound is a molecule of significant interest due to its amalgamation of two pharmacologically important scaffolds. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a roadmap for its biological evaluation. The potential for this compound to interact with a variety of biological targets makes it a valuable tool for chemical biology and a promising starting point for the development of novel therapeutics. It is our hope that this technical guide will serve as a catalyst for further research into this intriguing molecule.

References

- Gao, Y., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances, 8(20), 11043-11047.

-

PubMed Central (PMC). Antifungal activity of guanidine compounds. [Link]

-

PubMed Central (PMC). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. [Link]

-

Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

-

PubChem. 4-Benzylthis compound. [Link]

- Google Patents.

-

PubMed Central (PMC). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. [Link]

-

PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed Central (PMC). Piperidine-1-carboximidamide. [Link]

-

BTC. What are the storage stability of Piperidine Series compounds over time?. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

-

SpectraBase. Piperidine-1-carbothioic acid, 3-hydroxymethyl-, benzylamide - Optional[Vapor Phase IR] - Spectrum. [Link]

-

National Institute of Standards and Technology (NIST). Piperidine - the NIST WebBook. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. 4-Benzylthis compound | C13H20IN3 | CID 18525933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal activity of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of Piperidine-1-carboximidamide Hydroiodide, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. By synthesizing foundational chemical principles with practical, field-proven insights, this document will delve into the compound's structural intricacies, synthesis methodologies, and its potential as a scaffold in medicinal chemistry.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with desirable biological activities. This compound emerges from the confluence of two such "privileged scaffolds": the piperidine ring and the guanidinium group.

The piperidine motif, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[1][2][3] The applications of piperidine derivatives span a wide therapeutic spectrum, including use as anticancer, antiviral, antimalarial, antimicrobial, and central nervous system (CNS) modulating agents.[1][4][5]

Parallel to the piperidine ring, the guanidinium group, the protonated form of the guanidine functional group, is a key player in molecular recognition within biological systems. Its ability to form strong, charge-assisted hydrogen bonds allows for high-affinity interactions with carboxylate and phosphate groups in proteins and nucleic acids.[6][7][8] This has led to the incorporation of the guanidine moiety into a diverse array of therapeutic agents, including antiviral, anticancer, and antidiabetic drugs.[9][10]

This compound, by integrating these two powerful structural motifs, presents a compelling scaffold for the development of novel therapeutics. This guide will provide a detailed exploration of its chemical nature and potential applications.

Chemical Structure and Properties

This compound is the hydroiodide salt of the free base, Piperidine-1-carboximidamide. The presence of the hydroiodide salt enhances the compound's stability and crystallinity, making it suitable for pharmaceutical development.

| Property | Value | Source |

| Chemical Formula | C₆H₁₃N₃·HI | [11] |

| Molecular Weight | 255.10 g/mol | [11][12] |

| CAS Number | 102392-91-6 | [11][12] |

| Appearance | Solid | [11] |

Structural Elucidation: A Crystallographic Perspective

While a crystal structure for the hydroiodide salt is not publicly available, a detailed crystallographic study of the free base, Piperidine-1-carboximidamide, provides invaluable insights into the molecule's geometry.[13]

The key structural features include:

-

The Carboximidamide Group: The C-N bond lengths within the CN₃ unit exhibit partial double-bond character, indicating resonance delocalization of the positive charge in the protonated state. The geometry around the central carbon is trigonal planar.[13]

-

The Piperidine Ring: The piperidine ring adopts a stable chair conformation, which is a common feature of this heterocycle.[13]

-

Intermolecular Interactions: In the solid state, the free base forms a two-dimensional network through N-H···N hydrogen bonds.[13] In the hydroiodide salt, it is expected that the iodide ion will form strong ionic and hydrogen bonding interactions with the protonated guanidinium group.

Caption: Chemical structure of this compound.

Spectroscopic Characterization (Free Base)

Spectroscopic data for the free base, Piperidine-1-carboximidamide, provides a reference for the characterization of the hydroiodide salt.

¹H NMR (500 MHz, CD₃CN/TMS): [13]

-

δ = 1.60–1.64 (m, 6H, -CH₂)

-

δ = 3.38–3.42 (m, 4H, -CH₂)

-

δ = 5.85 (s, 1H, -NH)

-

δ = 6.19 (s, 2H, -NH₂)

¹³C NMR (125 MHz, CD₃CN/TMS): [13]

-

δ = 23.2 (-CH₂)

-

δ = 24.7 (-CH₂)

-

δ = 46.5 (-CH₂)

-

δ = 157.4 (C=N)

Synthesis of this compound

The synthesis of this compound can be approached through a logical, two-step process: the formation of the free base followed by salt formation.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Piperidine-1-carboximidamide (Free Base)

A reliable method for the synthesis of the free base involves the reaction of piperidine with a suitable guanylating agent, such as O-methylisourea sulfate.[13]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve O-methylisourea sulfate (1 equivalent) in an appropriate solvent (e.g., methanol).

-

Addition of Piperidine: Add piperidine (2 equivalents) to the solution. The excess piperidine acts as both a reactant and a base to neutralize the sulfuric acid byproduct.

-

Reflux: Heat the reaction mixture to reflux. The methanol formed during the reaction can be distilled off to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate of piperidine-1-carboximidamidinium sulfate will form.

-

Isolation of the Free Base: Isolate the precipitate by filtration. To obtain the free base, dissolve the sulfate salt in a minimum amount of water and cool the solution in an ice bath. Add a solution of sodium hydroxide (2 equivalents) dropwise with stirring.

-

Extraction and Purification: Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Piperidine-1-carboximidamide as a colorless solid.

Step 2: Formation of the Hydroiodide Salt

The final step is the protonation of the free base with hydroiodic acid to form the hydroiodide salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified Piperidine-1-carboximidamide (1 equivalent) in a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Cool the solution in an ice bath and add a stoichiometric amount of hydroiodic acid (HI) dropwise with stirring.

-

Precipitation and Isolation: The this compound salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development and Medicinal Chemistry

The unique structural combination of a piperidine ring and a guanidinium group in this compound makes it a highly attractive scaffold for the development of novel therapeutic agents.

Potential Therapeutic Areas

Based on the well-documented biological activities of its constituent moieties, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:

-

Antimicrobial Agents: The guanidinium group is a known pharmacophore in a number of antimicrobial drugs.[8][10] The piperidine scaffold can be further functionalized to enhance target specificity and pharmacokinetic properties.

-

Anticancer Therapeutics: Both piperidine and guanidine derivatives have demonstrated anticancer activity through various mechanisms.[1][5][9]

-

CNS Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system.[2][10] The guanidinium group can modulate interactions with specific receptors and ion channels.

-

Antiviral and Antimalarial Drugs: The literature provides numerous examples of piperidine- and guanidine-containing compounds with potent antiviral and antimalarial properties.[1][8][10]

Structure-Activity Relationship (SAR) Studies

This compound serves as an excellent starting point for structure-activity relationship (SAR) studies. The piperidine ring offers multiple points for substitution, allowing for the fine-tuning of steric and electronic properties to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) profiles.

Caption: Potential points for SAR studies on the Piperidine-1-carboximidamide scaffold.

Conclusion and Future Perspectives

This compound is a molecule of considerable interest, bridging the desirable properties of the piperidine and guanidinium pharmacophores. Its straightforward synthesis and the potential for diverse chemical modifications make it a valuable building block for the discovery of new drugs. Future research should focus on the synthesis and biological evaluation of a library of derivatives to fully explore the therapeutic potential of this promising scaffold. The insights provided in this guide are intended to serve as a solid foundation for such endeavors, empowering researchers to unlock the full potential of this versatile chemical entity.

References

- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Archiv der Pharmazie, 342(6), 295-306.

- Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.

- Dantas, R. F., et al. (2022). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Molecules, 27(19), 6529.

- Berlinck, R. G. S., et al. (2022). Biologically active guanidine alkaloids. Beilstein Journal of Organic Chemistry, 18, 1056-1094.

- Chand, P., et al. (2011). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 3(4), 147-154.

- PubChem. (n.d.). 4-Benzylthis compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Flörke, U., & Egold, H. (2012). Piperidine-1-carboximidamide. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3253.

- García-García, E., et al. (2002). Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Bioorganic & Medicinal Chemistry, 10(4), 1009-1018.

- Khairia, M. S., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-17.

- Abdel-Magid, A. F. (Ed.). (2017). Piperidine-based drug discovery. Elsevier.

- Abdel-Magid, A. F. (Ed.). (2017). Piperidine-based drug discovery.

- Galal, K. M., et al. (2024). Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes. European Journal of Medicinal Chemistry, 270, 116330.

- CymitQuimica. (n.d.). This compound.

- Ali, O. M., et al. (2014). Synthesis and spectroscopic characterization of piperidine/I2 charge-transfer complex in different chlorinated organic solvents. Journal of Chemistry, 2014.

- Li, Y., et al. (2016).

- Jones, S. P., et al. (2018). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- Lawong, A., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(11), 1391-1404.e9.

- BenchChem. (2025).

- Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review.

- Sabancılar, İ., & Aktaş, N. (2025).

- Royal Society of Chemistry. (n.d.).

- NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.

- Rydzik, A. M., et al. (2017). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...

- NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.

- SpectraBase. (n.d.). Piperidine-1-carbothioic acid, 3-hydroxymethyl-, benzylamide - Optional[Vapor Phase IR] - Spectrum.

- NIST. (n.d.). Piperidine. In NIST Chemistry WebBook.

- Organic Chemistry Portal. (n.d.). Piperidine synthesis.

- Negatu, D., et al. (2022). Main routes to the piperidine cycle synthesis.

- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Zhang, Y., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis, 19(8), 654-661.

Sources

- 1. researchgate.net [researchgate.net]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. researchgate.net [researchgate.net]

- 4. ijirt.org [ijirt.org]

- 5. nwmedj.org [nwmedj.org]

- 6. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains [mdpi.com]

- 9. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 10. jocpr.com [jocpr.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. scbt.com [scbt.com]

- 13. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Piperidine-1-carboximidamide Hydroiodide. It delves into the molecule's fundamental properties, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Core Molecular Characteristics

This compound is a salt composed of the organic cation, piperidine-1-carboximidamide, and the iodide anion. The core structure features a piperidine ring, a common scaffold in medicinal chemistry, attached to a guanidinium group, a functional moiety known for its biological activity.

A definitive crystal structure analysis of the free base, Piperidine-1-carboximidamide, confirms its molecular formula as C6H13N3[1]. The hydroiodide salt is formed by the protonation of the basic guanidinium group by hydroiodic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C6H14IN3 (or C6H13N3·HI) | [2] |

| Molecular Weight | 255.10 g/mol | [2][3] |

| CAS Number | 102392-91-6 | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

The molecular weight is a critical parameter for all experimental work, ensuring accurate molar concentrations for assays and stoichiometric calculations for synthesis. The CAS number provides a unique identifier for this specific chemical substance.

Structural Elucidation

The structure of the Piperidine-1-carboximidamide cation is characterized by a chair conformation of the piperidine ring[1]. The guanidinium group (CN3) exhibits partial double bond character in the C-N bonds, leading to a near-trigonal planar geometry. X-ray diffraction studies have provided precise bond lengths and angles, revealing a C=N double bond length of approximately 1.309 Å and C-N single bond lengths around 1.364 Å and 1.377 Å[1].

Caption: 2D representation of this compound.

Synthesis and Manufacturing

The synthesis of guanidines is a well-established area of organic chemistry. The preparation of Piperidine-1-carboximidamide can be achieved through the guanidinylation of piperidine. A common and direct method involves the reaction of a secondary amine, such as piperidine, with cyanamide[4][5].

General Synthetic Workflow

A generalized workflow for the synthesis of this compound is depicted below. This process typically involves two main stages: the formation of the free base followed by salt formation.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Catalytic Guanidinylation

This protocol is adapted from a modern, efficient method for the guanylation of amines using a scandium(III) triflate catalyst in an aqueous medium[3][4].

Materials:

-

Piperidine

-

Cyanamide

-

Scandium(III) triflate (Sc(OTf)3)

-

Deionized Water

-

Hydroiodic Acid (HI)

-

Diethyl ether (or other suitable anti-solvent)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in deionized water.

-

Addition of Reagents: To the stirred solution, add cyanamide (1.1-1.5 eq) followed by a catalytic amount of scandium(III) triflate (e.g., 5-10 mol%).

-

Reaction: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup (Free Base): Upon completion, cool the reaction mixture to room temperature. The aqueous solution containing the free base can be used directly for the next step or extracted with an appropriate organic solvent after basification.

-

Salt Formation: To the aqueous or organic solution of the free base, slowly add a stoichiometric amount of hydroiodic acid with cooling.

-

Precipitation and Isolation: The hydroiodide salt will precipitate out of the solution. The precipitation can be enhanced by the addition of an anti-solvent like diethyl ether.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the protons of the guanidinium group. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. The carbon of the guanidinium group will have a characteristic chemical shift.

-

Advanced NMR Techniques: Techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, confirming the overall structure[6].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and conformation[1].

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural components—the piperidine ring and the guanidinium group—are prevalent in a wide range of biologically active molecules. This suggests a strong potential for its use as a building block or lead compound in drug discovery.

The Piperidine Scaffold

The piperidine nucleus is a key structural motif in numerous pharmaceuticals[7]. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Piperidine derivatives have been explored for a vast array of therapeutic targets, including but not limited to:

-

Anticancer agents

-

Antiviral therapies

-

Antimalarial drugs

-

Central nervous system (CNS) active compounds[8]

The Guanidinium Group

The guanidinium group, most notably found in the amino acid arginine, is crucial for many biological interactions. Its ability to form strong hydrogen bonds and exist as a protonated cation at physiological pH allows it to interact with negatively charged residues in proteins and nucleic acids. Guanidine-containing compounds have been investigated for various therapeutic applications, including:

-

Antifungal agents[9]

-

Enzyme inhibitors

-

Antimicrobial compounds

Potential Research Directions

Given its structure, this compound could be a valuable starting point for the synthesis of compound libraries for screening against various biological targets. Researchers could explore its potential in areas such as:

-

Development of novel enzyme inhibitors: The guanidinium group can mimic the side chain of arginine, making it a candidate for inhibiting enzymes that recognize this residue.

-

Antimicrobial drug discovery: The combination of a lipophilic piperidine ring and a cationic guanidinium group could lead to compounds with membrane-disrupting antimicrobial activity.

-

CNS drug development: The piperidine scaffold is a well-established framework for CNS-active drugs, and the addition of the guanidinium group could modulate receptor binding and activity.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a molecule with significant potential in the fields of synthetic chemistry and drug discovery. Its well-defined structure, accessible synthesis, and the proven biological relevance of its constituent moieties make it an attractive compound for further investigation. This guide provides a foundational understanding of its core properties and methodologies, intended to empower researchers in their scientific pursuits.

References

-

Guanidine synthesis by guanylation . Organic Chemistry Portal. Available at: [Link]

- Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. Journal of the Chemical Society of Japan, Pure Chemistry Section, 62(11), 1071-1075.

-

NMR and X-ray Diffraction Conformational Study of Guanidines . ResearchGate. Available at: [Link]

-

Piperidine-1-carboximidamide . PubChem. Available at: [Link]

-

Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species . PubMed. Available at: [Link]

-

Piperidine-1-carboximidamide . National Center for Biotechnology Information. Available at: [Link]

-

Discovery of piperidine carboxamide TRPV1 antagonists . PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. Available at: [Link]

-

Piperidine nucleus in the field of drug discovery . ResearchGate. Available at: [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria . PubMed Central. Available at: [Link]

Sources

- 1. Piperidine-1-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Guanidine synthesis by guanylation [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperidine-1-carboximidamide Hydroiodide synthesis pathway

An In-Depth Technical Guide to the Synthesis of Piperidine-1-carboximidamide Hydroiodide

Executive Summary: This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. We move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible outcome. The core of this process is the direct guanylation of piperidine using cyanamide, followed by salt formation with hydroiodic acid. This document is intended for researchers, chemists, and drug development professionals who require a robust and well-validated protocol for the preparation of this important guanidine-containing compound.

The guanidinium group is a cornerstone functional group in medicinal chemistry. Its defining characteristic is its high basicity, remaining protonated and positively charged over a wide physiological pH range. This allows for strong ionic and hydrogen bond interactions with biological targets such as enzymes and receptors. Piperidine-1-carboximidamide, as a substituted guanidine, incorporates this powerful functional group onto a stable and common heterocyclic scaffold, the piperidine ring, which is a privileged structure found in numerous pharmaceuticals.[1][2]

This guide details a reliable synthesis pathway to its hydroiodide salt, providing a stable, crystalline, and easily handled form of the compound for further use in discovery and development workflows.

Core Synthesis Pathway: Direct Guanylation of Piperidine

The most atom-economical and straightforward approach to synthesizing N-substituted guanidines is the direct reaction of a primary or secondary amine with cyanamide.[3] This method avoids the need for complex pre-activated guanylating reagents and often proceeds with high efficiency.

Principle and Reaction Mechanism

The synthesis is a two-stage process:

-

Guanylation: A nucleophilic addition of the secondary amine, piperidine, to the electrophilic nitrile carbon of cyanamide. This forms the free base, Piperidine-1-carboximidamide.

-

Salt Formation: A simple acid-base reaction where the highly basic guanidine free base is protonated by hydroiodic acid (HI) to yield the stable hydroiodide salt.

The mechanism of the initial guanylation step involves the attack of the piperidine nitrogen on the cyanamide carbon, followed by proton transfer to yield the final amidine product.

Sources

An In-Depth Technical Guide to the Potential Mechanism of Action of Piperidine-1-carboximidamide Hydroiodide

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-1-carboximidamide hydroiodide is a molecule of interest within the broader class of piperidine-containing compounds, a scaffold prevalent in numerous pharmaceuticals.[1][2] While direct empirical data on the specific mechanism of action of this compound is not extensively available in current scientific literature, a robust theoretical framework can be constructed by dissecting its core structural components: the piperidine ring and the carboximidamide functional group. This technical guide provides an in-depth exploration of the potential molecular targets and signaling pathways this compound may modulate, drawing parallels from well-characterized, structurally related molecules. The primary focus will be on the bioisosteric relationship between the carboximidamide group and the widely studied guanidinium moiety, known for its diverse pharmacological activities. This document aims to equip researchers and drug development professionals with a foundational understanding to guide future experimental investigations into this promising compound.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in clinically approved drugs stems from its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and basicity.[1] The piperidine moiety often serves as a versatile scaffold that can be functionalized to achieve specific spatial orientations for optimal interaction with biological targets.[1][2] This adaptability has led to the incorporation of the piperidine ring into a wide array of therapeutic agents, including those targeting the central nervous system, infectious diseases, and cancer.[1]

This compound, with the chemical formula C₆H₁₃N₃·HI, integrates this privileged scaffold with a carboximidamide group, a functional moiety with intriguing potential for biological activity.[3] This guide will delve into the mechanistic possibilities conferred by this unique combination.

The Core Functional Group: Carboximidamide as a Guanidine Isostere

The carboximidamide group is a close structural and electronic analog of the guanidinium group, a functional moiety found in a plethora of biologically active compounds.[4] The guanidinium group is characterized by its strong basicity and ability to exist in a resonance-stabilized, protonated state at physiological pH.[1] This positive charge is crucial for its interaction with various biological targets through electrostatic interactions and hydrogen bonding.[1]

Given this bioisosteric relationship, it is highly probable that the mechanism of action of this compound is related to the known activities of guanidine-containing drugs. The following sections will explore these potential mechanisms.

Potential as an Inhibitor of Ion Channels and Exchangers

A well-established role for guanidinium-containing compounds is the modulation of ion channels and transporters.

-

Sodium-Hydrogen Exchangers (NHEs): Guanidinium-based molecules are known to inhibit NHEs, which are crucial for maintaining intracellular pH.[4] Dysregulation of NHE activity is implicated in various pathological conditions, including ischemic and reperfusion injuries.[1]

-

Voltage-Gated Sodium Channels: The guanidinium group is a key pharmacophore in several potent sodium channel blockers. By mimicking hydrated sodium ions, these compounds can occlude the channel pore, thereby inhibiting neuronal firing and muscle contraction.

Modulation of Nitric Oxide Synthase (NOS)

Guanidine and its derivatives can act as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule.[4] Depending on the isoform targeted (nNOS, eNOS, or iNOS), inhibition can have profound effects on neurotransmission, blood pressure regulation, and inflammatory responses.

Antimicrobial Activity

The guanidinium moiety is a common feature in many antimicrobial agents.[5] Its positive charge facilitates interaction with and disruption of negatively charged bacterial cell membranes, leading to cell lysis. Furthermore, some guanidine-containing compounds have been shown to inhibit essential bacterial enzymes, such as DNA gyrase.[6] The isopropoxy benzene guanidine (IBG) is a notable example of a guanidine compound with potent activity against multidrug-resistant Gram-positive bacteria.[5]

The Role of the Piperidine Ring: A Modulator of Pharmacokinetics and Target Specificity

While the carboximidamide group likely dictates the primary mode of interaction with biological targets, the piperidine ring plays a crucial, multifaceted role:

-

Lipophilicity and Bioavailability: The piperidine scaffold can enhance the lipophilicity of the molecule, improving its ability to cross biological membranes and enhancing its oral bioavailability.

-

Conformational Rigidity and Target Selectivity: The chair-like conformation of the piperidine ring provides a degree of conformational rigidity. This can orient the carboximidamide group in a specific spatial arrangement, leading to higher affinity and selectivity for a particular biological target.

-

Metabolic Stability: The piperidine ring is generally more metabolically stable than its aromatic counterpart, pyridine. This can lead to a longer duration of action in vivo.

Potential Therapeutic Applications: A Forward Look

Based on the theoretical mechanisms of action derived from its structural components, this compound could be investigated for a range of therapeutic applications:

| Potential Therapeutic Area | Plausible Mechanism of Action |

| Neuropathic Pain | Inhibition of voltage-gated sodium channels |

| Cardiovascular Diseases | Modulation of Na+/H+ exchangers |

| Inflammatory Disorders | Inhibition of nitric oxide synthase |

| Infectious Diseases | Disruption of bacterial cell membranes; inhibition of bacterial enzymes |

| Oncology | Potential for proteasome inhibition (as seen with some carboxamides)[7] |

Proposed Experimental Workflows for Mechanism of Action Studies

To empirically validate the theoretical mechanisms proposed in this guide, a systematic experimental approach is necessary.

Initial Target Screening

A broad panel of in vitro assays should be conducted to identify the primary biological targets.

-

Receptor Binding Assays: Screen against a panel of common CNS and cardiovascular receptors.

-

Enzyme Inhibition Assays: Evaluate inhibitory activity against NOS isoforms, proteases, and kinases.

-

Ion Channel Patch-Clamp Electrophysiology: Assess effects on a variety of ion channels, including sodium, potassium, and calcium channels.

Cellular Assays

Cell-based assays can provide insights into the functional consequences of target engagement.

-

Intracellular pH Measurement: To investigate effects on NHE activity.

-

Nitric Oxide Production Assays: To confirm NOS inhibition in a cellular context.

-

Antimicrobial Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

In Vivo Models

Promising in vitro and cellular results should be followed up with studies in relevant animal models of disease to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Conclusion: A Call for Empirical Investigation

While the precise mechanism of action of this compound remains to be elucidated, a comprehensive analysis of its structural components provides a strong foundation for targeted research. The bioisosteric relationship between its carboximidamide group and the well-characterized guanidinium moiety suggests a high probability of interaction with ion channels, nitric oxide synthases, or microbial targets. The piperidine scaffold likely confers favorable pharmacokinetic properties and contributes to target selectivity. The theoretical framework presented in this guide is intended to serve as a roadmap for future experimental studies that will ultimately unveil the therapeutic potential of this intriguing molecule. The scientific community is encouraged to undertake the necessary research to validate these hypotheses and explore the clinical utility of this compound.

Visualizations

Signaling Pathway: Potential Inhibition of Nitric Oxide Synthase

Caption: Potential inhibitory effect on Nitric Oxide Synthase.

Experimental Workflow: Mechanism of Action Elucidation

Caption: Proposed workflow for elucidating the mechanism of action.

References

-

Biological activities of guanidine compounds. PubMed. [Link]

-

Synthesis and pharmacological evaluation of carboxamides. PubMed. [Link]

-

Guanidine: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PMC. [Link]

-

(PDF) Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]

-

Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. [Link]

-

Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. ResearchGate. [Link]

-

Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems. RSC Publishing. [Link]

-

4-Benzylthis compound | C13H20IN3. PubChem. [Link]

-

Piperidine-1-carboximidamide. PubMed. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

- Preparation of piperidine-4-carbothioamide hydrochloride.

- Synthesis of piperidine and piperazine compounds as ccr5 antagonists.

- Novel piperidine carboxamide compound, preparation method, and usage thereof.

-

piperidin-1-karboximidamidhydrojodid, Thermo Scientific 1 g. Fisher Scientific. [Link]

- Pyridine and piperidine compounds and process of making same.

- Compound containing structures of nicotinamide and piperidine and application thereof.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. scbt.com [scbt.com]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05150A [pubs.rsc.org]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

Piperidine-1-carboximidamide Hydroiodide literature review

An In-Depth Technical Guide to Piperidine-1-carboximidamide Hydroiodide for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering this compound. We will move beyond simple data recitation to explore the synthetic rationale, physicochemical properties, and the profound potential of this molecule, grounded in the established roles of its constituent piperidine and guanidinium moieties in modern pharmacology.

Strategic Overview: A Molecule of Privileged Scaffolds

This compound (CAS No: 102392-91-6) is more than a mere chemical intermediate; it is the convergence of two pharmacologically significant scaffolds: the piperidine ring and the guanidinium group.[1][2] The piperidine motif is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs, where it often imparts desirable pharmacokinetic properties such as improved metabolic stability, modulated lipophilicity, and favorable membrane permeability.[3][4]

Simultaneously, the guanidinium group is a powerful functional group in drug design, recognized for its ability to engage in strong, specific non-covalent interactions with biological targets.[5] As a protonated, positively charged group under physiological pH, it is an excellent mimic for the side chain of arginine, enabling it to form robust salt bridges and hydrogen bonds with carboxylate and phosphate groups found in protein active sites and on DNA.[5][6] This molecule, therefore, represents a versatile building block for developing novel therapeutics that leverage these proven structural advantages.

Physicochemical & Structural Data

A summary of the core properties of Piperidine-1-carboximidamide and its hydroiodide salt is presented below. The data for the free base is derived from detailed crystallographic and NMR studies.[7]

| Property | Value | Source |

| CAS Number | 102392-91-6 | [8][9] |

| Molecular Formula | C₆H₁₄IN₃ (as Hydroiodide) | [8] |

| Molecular Weight | 255.10 g/mol (as Hydroiodide) | [8][9] |

| Appearance | Solid | [8] |

| ¹H NMR (Free Base) | δ = 1.60–1.64 (m, 6H), 3.38–3.42 (m, 4H), 5.85 (s, 1H), 6.19 (s, 2H) | [7] |

| ¹³C NMR (Free Base) | δ = 23.2, 24.7, 46.5, 157.4 (C=N) | [7] |

| Conformation | Piperidine ring adopts a chair conformation. | [7] |

Synthesis and Mechanistic Rationale

The synthesis of Piperidine-1-carboximidamide and its subsequent conversion to the hydroiodide salt is a logical, multi-step process. The protocols described are based on established methodologies for guanidinylation.[7]

Part A: Synthesis of Piperidine-1-carboximidamide (Free Base)

This procedure is adapted from the work of Tiritiris et al. (2012), which utilizes a classic and reliable guanylating agent, O-methylisourea.[7]

Experimental Protocol:

-

Step 1: Formation of 1-Piperidine-carboxamidinium Sulfate.

-

Combine one molar equivalent of O-methylisourea sulfate with two molar equivalents of piperidine in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux.

-

Causality: The nucleophilic secondary amine of piperidine attacks the electrophilic carbon of O-methylisourea. The sulfate salt of O-methylisourea is a stable, easy-to-handle precursor. Using a twofold excess of piperidine serves both as a reactant and a base to neutralize the generated acid, driving the reaction forward. The formation of volatile methanol as a byproduct, which can be distilled off, further shifts the equilibrium towards the product.[7]

-

Continue reflux until the reaction is complete (monitor by TLC or LC-MS). The product, 1-Piperidine-carboxamidinium sulfate, will precipitate from the reaction mixture.

-

-

Step 2: Liberation of the Free Base.

-

Dissolve the 1-Piperidine-carboxamidinium sulfate intermediate (e.g., 14 mmol) in 50 mL of deionized water.

-

Cool the solution in an ice bath.

-

Prepare a solution of sodium hydroxide (e.g., 30 mmol in 25 mL of water) and add it dropwise to the cooled solution of the intermediate.

-

Causality: The strong base (NaOH) deprotonates the carboxamidinium salt, liberating the neutral free base, Piperidine-1-carboximidamide. Performing this step under cold conditions helps to control any potential exothermic processes and minimize side reactions.

-

Allow the mixture to warm to room temperature.

-

-

Step 3: Extraction and Isolation.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3 x 50 mL).

-

Causality: The neutral free base has significantly higher solubility in organic solvents compared to its salt form, allowing for efficient extraction from the aqueous phase, which retains the inorganic salts.

-

Combine the organic layers and dry over anhydrous sodium sulfate to remove residual water.

-

Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the pure Piperidine-1-carboximidamide as a colorless solid.[7]

-

Part B: Preparation of this compound

This is a standard acid-base reaction to form the desired salt.

Experimental Protocol:

-

Salt Formation.

-

Dissolve the purified Piperidine-1-carboximidamide free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

-

Cool the solution in an ice bath.

-

Slowly add one molar equivalent of hydroiodic acid (HI) dropwise with stirring.

-

Causality: The basic guanidine nitrogen is readily protonated by the strong acid (HI) to form the hydroiodide salt. Salt formation is often performed to improve the stability, crystallinity, and handling characteristics of the compound. The hydroiodide salt is typically a stable, solid material that is easier to weigh and store than the free base.

-

The product will precipitate from the solution. The precipitation can be enhanced by adding a less polar co-solvent or by further cooling.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

The Guanidinium Group: A Linchpin for Molecular Recognition

While specific biological data for this compound is not extensively published, its structure provides clear, authoritative insights into its potential applications. The guanidinium moiety is a dominant feature, known to be a key pharmacophore in numerous bioactive molecules.[10]

Key Properties and Interactions:

-

High Basicity: The guanidine group is one of the strongest organic bases due to the extensive resonance stabilization of its protonated form (the guanidinium ion). This ensures it remains protonated and positively charged over the entire physiological pH range.

-

Planar Cation: The guanidinium ion is a planar, trigonal structure that allows for well-defined, directional interactions.

-

Bioisostere of Arginine: It is the functional group of the amino acid arginine and is frequently used in drug design to interact with "arginine-binding pockets" on proteins.

-

Interaction Modes: Its primary role is to form strong, bidentate hydrogen bonds and salt bridges with anionic groups like carboxylates (from aspartate or glutamate) or phosphates (in DNA/RNA or phosphorylated proteins). This high-affinity binding is a cornerstone of its utility.[5][6]

A prime example is in the design of arginase inhibitors for cancer immunotherapy.[6] Arginase is an enzyme that depletes L-arginine, suppressing the anti-tumor activity of T-cells. Inhibitors often feature a guanidine or a similar basic group to bind to the enzyme's active site, restoring arginine levels and enhancing the immune response.[6]

Conceptual Interaction Diagram

The following diagram illustrates how the guanidinium group of a hypothetical drug might interact with the active site of a target protein.

Caption: Guanidinium group forming bidentate salt bridges with carboxylate residues.

Conclusion and Future Outlook

This compound is a strategically designed chemical tool. Its synthesis is straightforward, employing fundamental and reliable organic chemistry principles. While it may primarily serve as a building block, its intrinsic structure holds significant therapeutic potential. The combination of the pharmacokinetically favorable piperidine scaffold with the powerful, target-binding guanidinium group makes it an attractive starting point for fragment-based and lead optimization campaigns in diverse areas, including oncology, and anti-infective and cardiovascular research.[2][11][12] Researchers using this compound are well-positioned to explore novel chemical space with a high probability of achieving potent and specific biological activity.

References

-

Zapf, C., et al. (2000). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. Organic Letters, 2(15), 2347-2350. [Online] Available at: [Link]

-

Zapf, C., et al. (2000). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. PubMed. [Online] Available at: [Link]

-

Bélanger, P. C., & Atkinson, J. G. (1968). Syntheses of substituted guanidines. Canadian Journal of Chemistry, 46(18), 2883-2887. [Online] Available at: [Link]

-

Organic Chemistry Portal. Synthesis of guanidines. [Online] Available at: [Link]

-

Herceg, T., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(15), 2689-2696. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18525933, 4-Benzylthis compound. [Online] Available at: [Link]

-

Grzybowski, J., et al. (2020). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8421-8439. [Online] Available at: [Link]

- Goodman, M., et al. (2000). Guanidinylation reagents. U.S. Patent No. 6,072,075.

-

Khan, I., et al. (2024). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 14(1), 1-15. [Online] Available at: [Link]